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Compound of Interest

Compound Name: Prodilidine

Cat. No.: B15402847

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodilidine, with the IUPAC name (1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate, is a
synthetic opioid analgesic. Structurally, it is a ring-contracted analog of prodine. This technical
guide provides a comprehensive overview of the available information on the synthesis and
chemical properties of prodilidine, with a focus on presenting quantitative data, experimental
methodologies, and visual representations of its chemical synthesis.

Chemical Properties

The chemical and physical properties of prodilidine are crucial for its formulation, delivery, and
interaction with biological systems. While experimentally determined data is limited in the
publicly available literature, computed properties provide valuable estimates.

Quantitative Data Summary
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Property Value Source
Molecular Formula C15H21NO2 PubChem
Molecular Weight 247.33 g/mol PubChem

(1,2-dimethyl-3-

IUPAC Name phenylpyrrolidin-3-yl) PubChem

propanoate
CAS Number 3734-17-6 PubChem
Boiling Point (Predicted) 307.4 °C at 760 mmHg LookChem (for isomer)
pKa (Predicted) 7.95 £ 0.60 LookChem (for isomer)
LogP (Predicted) 0.53990 LookChem (for isomer)

Note: Some data is for the isomer 1,4-Dimethyl-3-phenyl-3-pyrrolidinol propionate and should
be considered as an estimate for prodilidine.

Synthesis of Prodilidine

A detailed, step-by-step experimental protocol for the synthesis of prodilidine is not readily
available in contemporary peer-reviewed literature. The primary reference to its synthesis is a
1961 publication by Kissel, Albert, and Boxill, the full text of which is not widely accessible.
However, based on the synthesis of structurally related pyrrolidine and prodine analogs, a
plausible synthetic route can be outlined.

Postulated Synthetic Pathway

The synthesis of prodilidine likely involves a multi-step process starting from readily available
precursors. A logical approach would be the creation of the core pyrrolidine ring structure,
followed by the introduction of the phenyl and methyl groups, and finally, esterification to yield
the propionate ester.
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A postulated synthetic workflow for Prodilidine.
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Experimental Protocols (Hypothetical)

Without the original experimental data, the following protocols are based on general organic
synthesis principles for similar compounds and should be treated as illustrative.

Step 1: Synthesis of a Substituted Pyrrolidinone Intermediate A plausible initial step is the
synthesis of a suitably substituted pyrrolidinone precursor. This could potentially be achieved
through a Michael addition of a nitroalkane to an a,B3-unsaturated ester, followed by reductive
cyclization.

Step 2: Grignard Addition of Phenyl Group The keto group of the pyrrolidinone intermediate
would then be susceptible to a Grignard reaction. Phenylmagnesium bromide would be added
to introduce the phenyl group at the 3-position, resulting in a tertiary alcohol.

Step 3: N-Methylation and Reduction The secondary amine in the pyrrolidine ring would be
methylated, likely using a reagent such as formaldehyde and formic acid (Eschweiler-Clarke
reaction) or methyl iodide. Any remaining carbonyl or other reducible groups could be
addressed at this stage.

Step 4: Esterification The final step would involve the esterification of the tertiary hydroxyl
group with propionyl chloride or propionic anhydride in the presence of a suitable base to yield
prodilidine.

Mechanism of Action

Prodilidine is classified as an opioid analgesic.[1] Its analgesic effects are presumed to be
mediated through its interaction with opioid receptors in the central nervous system. The
specific binding affinities for mu, delta, and kappa opioid receptors have not been extensively
reported in recent literature.

The general mechanism of opioid analgesics involves the activation of G-protein coupled opioid
receptors, leading to a cascade of intracellular events. This includes the inhibition of adenylyl
cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels. The net
effect is a reduction in neuronal excitability and the inhibition of pain signal transmission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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